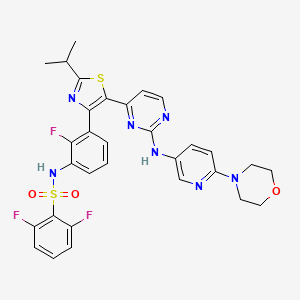

B-Raf IN 18

Description

Properties

Molecular Formula |

C31H28F3N7O3S2 |

|---|---|

Molecular Weight |

667.7 g/mol |

IUPAC Name |

2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide |

InChI |

InChI=1S/C31H28F3N7O3S2/c1-18(2)30-39-27(20-5-3-8-23(26(20)34)40-46(42,43)29-21(32)6-4-7-22(29)33)28(45-30)24-11-12-35-31(38-24)37-19-9-10-25(36-17-19)41-13-15-44-16-14-41/h3-12,17-18,40H,13-16H2,1-2H3,(H,35,37,38) |

InChI Key |

AEUDFMRQSRTMSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C(S1)C2=NC(=NC=C2)NC3=CN=C(C=C3)N4CCOCC4)C5=C(C(=CC=C5)NS(=O)(=O)C6=C(C=CC=C6F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The B-Raf Kinase Signaling Pathway in Melanoma: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core signaling cascade, therapeutic intervention points, and key experimental methodologies.

The B-Raf kinase signaling pathway is a cornerstone of melanoma pathogenesis, with activating mutations in the BRAF gene present in approximately 50% of cutaneous melanomas.[1][2][3] This alteration leads to constitutive activation of the mitogen-activated protein kinase (MAPK) cascade, a critical regulator of cell proliferation and survival, thereby driving oncogenesis.[4][5][6] This guide provides a detailed technical overview of the B-Raf signaling pathway in melanoma, focusing on its molecular mechanics, the therapeutic landscape of B-Raf and MEK inhibitors, and the experimental protocols essential for its study.

Core Signaling Pathway

The canonical B-Raf signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, is a phosphorylation cascade that relays extracellular signals to the nucleus, culminating in the regulation of gene expression related to cell growth, differentiation, and survival.[4][6][7] In melanoma, the most prevalent mutation is a substitution of valine with glutamic acid at codon 600 (V600E) of the B-Raf protein, which mimics phosphorylation and results in its constitutive activation, independent of upstream signals.[3][8][9]

Activated B-Raf phosphorylates and activates MEK1 and MEK2 (mitogen-activated protein kinase kinases), which in turn phosphorylate and activate ERK1 and ERK2 (extracellular signal-regulated kinases).[4][9][10] Activated ERK translocates to the nucleus, where it phosphorylates a multitude of transcription factors, leading to the expression of genes that promote cell cycle progression and inhibit apoptosis.[4][7][10]

Therapeutic Intervention: B-Raf and MEK Inhibitors

The discovery of the high frequency of activating BRAF mutations in melanoma revolutionized the treatment landscape for this disease, leading to the development of targeted therapies.

B-Raf Inhibitors: These small molecule inhibitors are designed to specifically target the ATP-binding site of the mutant B-Raf protein, thereby preventing its kinase activity and subsequent downstream signaling.[8][11] Three B-Raf inhibitors have received regulatory approval for the treatment of BRAF V600-mutant melanoma:

-

Vemurafenib

-

Dabrafenib

-

Encorafenib

MEK Inhibitors: To overcome both innate and acquired resistance to B-Raf inhibitors, which often involves reactivation of the MAPK pathway, MEK inhibitors were developed.[5][12] These agents bind to and inhibit the kinase activity of MEK1 and MEK2. Approved MEK inhibitors for use in combination with B-Raf inhibitors in melanoma include:

-

Trametinib

-

Cobimetinib

-

Binimetinib

Combination Therapy: The combination of a B-Raf inhibitor with a MEK inhibitor has become the standard of care for patients with BRAF V600-mutant advanced melanoma.[13][14] This dual blockade has demonstrated significantly improved clinical outcomes compared to B-Raf inhibitor monotherapy, including higher objective response rates (ORR), longer progression-free survival (PFS), and improved overall survival (OS).[12][13][15][16]

Quantitative Data on B-Raf and MEK Inhibitor Efficacy

The following tables summarize key quantitative data from pivotal clinical trials of FDA-approved B-Raf and MEK inhibitor combinations.

Table 1: In Vitro Potency of B-Raf Inhibitors in BRAF V600E Melanoma Cell Lines

| Inhibitor | IC50 Range (µM) | Reference |

| Encorafenib | <0.04 | [17][18] |

| Dabrafenib | <0.1 | [18] |

| Vemurafenib | <1 | [17][18] |

Table 2: Clinical Efficacy of B-Raf and MEK Inhibitor Combinations in Phase III Trials

| Trial (Combination) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) | Reference |

| COMBI-d (Dabrafenib + Trametinib) | 11.0 months | 69% | 25.1 months | [12] |

| coBRIM (Vemurafenib + Cobimetinib) | 12.6 months | 70% | 22.5 months | [19][20] |

| COLUMBUS (Encorafenib + Binimetinib) | 14.9 months | 64% | 33.6 months | [21] |

Table 3: Long-Term Survival Outcomes from Pivotal Combination Therapy Trials

| Trial (Combination) | 3-Year Overall Survival | 5-Year Overall Survival | Reference |

| COMBI-d (Dabrafenib + Trametinib) | 44% | 34% | [5][12] |

| coBRIM (Vemurafenib + Cobimetinib) | 38% | 31% | [20] |

| COLUMBUS (Encorafenib + Binimetinib) | - | 35% | [4] |

Key Experimental Protocols

The study of the B-Raf signaling pathway and the evaluation of targeted inhibitors rely on a set of core experimental techniques. Detailed methodologies for these key experiments are provided below.

Protocol 1: Western Blotting for Phosphorylated ERK (p-ERK)

This protocol is used to assess the activation state of the B-Raf pathway by measuring the levels of phosphorylated ERK.

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total ERK1/2

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture melanoma cells to 70-80% confluency. Treat cells with B-Raf/MEK inhibitors or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody against p-ERK overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK as a loading control.[3]

Protocol 2: In Vitro B-Raf Kinase Assay

This assay directly measures the enzymatic activity of B-Raf kinase and its inhibition by test compounds.

Materials:

-

Recombinant active B-Raf (V600E) enzyme

-

Kinase-dead MEK1 (K97R) as a substrate

-

Kinase assay buffer

-

ATP

-

Test compounds (B-Raf inhibitors)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, add kinase buffer, recombinant B-Raf (V600E) enzyme, and the test compound at various concentrations.

-

Substrate Addition: Add the kinase-dead MEK1 substrate to each well.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Convert ADP to ATP: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

-

Measure Luminescence: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Cell Proliferation (Viability) Assay

This assay assesses the effect of B-Raf inhibitors on the growth and viability of melanoma cells.

Materials:

-

BRAF-mutant melanoma cell lines

-

96-well cell culture plates

-

Complete cell culture medium

-

Test compounds (B-Raf inhibitors)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed melanoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Detection of BRAF V600 Mutations

Accurate detection of BRAF mutations is critical for patient selection for targeted therapy.

Methods:

-

Real-Time PCR (qPCR): Allele-specific primers and probes are used to selectively amplify and detect the mutant BRAF sequence. This method is highly sensitive and relatively rapid.[10]

-

Sanger Sequencing: This method involves PCR amplification of the relevant BRAF exon followed by sequencing to identify the specific mutation. While considered the gold standard for mutation identification, it has lower sensitivity compared to qPCR.[22]

-

Next-Generation Sequencing (NGS): NGS allows for the simultaneous sequencing of multiple genes and can detect a wide range of mutations with high sensitivity.

General Workflow for qPCR-based Detection:

-

DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or a fresh biopsy.

-

qPCR Reaction: Set up a qPCR reaction using a commercially available BRAF V600 mutation detection kit, which includes primers and probes for both wild-type and mutant alleles.

-

Thermocycling: Perform the qPCR on a real-time PCR instrument.

-

Data Analysis: Analyze the amplification curves to determine the presence or absence of the BRAF V600 mutation.

Conclusion

The B-Raf kinase signaling pathway is a well-defined and clinically significant driver of melanoma. The development of targeted B-Raf and MEK inhibitors has transformed the treatment paradigm for patients with BRAF-mutant melanoma, leading to substantial improvements in survival. A thorough understanding of the underlying molecular mechanisms and the application of robust experimental methodologies are paramount for continued progress in this field, including the development of strategies to overcome drug resistance and further enhance therapeutic outcomes. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the treatment of melanoma.

References

- 1. 5-Year Outcomes with Cobimetinib Plus Vemurafenib in BRAFV600 Mutation-Positive Advanced Melanoma: Extended Follow-Up of the coBRIM Study | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Five-Year Outcomes with Dabrafenib plus Trametinib in Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Cobimetinib combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. COLUMBUS 7-year update: A randomized, open-label, phase III trial of encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF V600E/K-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancernetwork.com [cancernetwork.com]

- 16. Combination of BRAF and MEK Inhibitors Improves Survival in Advanced Melanoma - The Oncology Pharmacist [theoncologypharmacist.com]

- 17. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation-Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 21. Array BioPharma Announces Publication of Detailed Phase 3 COLUMBUS Trial Data of Encorafenib and Binimetinib in Melanoma Patients in The Lancet Oncology [prnewswire.com]

- 22. cdn.mdedge.com [cdn.mdedge.com]

The Core Mechanism of B-Raf V600E Mutation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of the B-Raf V600E mutation, a critical driver in various human cancers. We will delve into the molecular intricacies of this mutation, its impact on cellular signaling, and the methodologies employed to study its function and inhibition.

Introduction: The B-Raf Kinase and the Significance of the V600E Mutation

B-Raf is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, a cascade that regulates cell proliferation, differentiation, and survival.[1][2] The V600E mutation is a specific point mutation in the BRAF gene, resulting in the substitution of valine (V) with glutamic acid (E) at codon 600.[3][4] This single amino acid change has profound consequences, leading to the constitutive activation of the B-Raf kinase.[5] The B-Raf V600E mutation is one of the most common oncogenic mutations, frequently found in melanoma, thyroid cancer, colorectal cancer, and other malignancies, making it a key therapeutic target.[1][6][7]

Mechanism of Action: How V600E Unleashes Constitutive Kinase Activity

The V600E mutation dramatically alters the structure and function of the B-Raf protein, leading to its persistent, uncontrolled activity.

Structural Destabilization of the Inactive State

In its wild-type, inactive state, the B-Raf kinase domain is maintained in an autoinhibited conformation. The activation segment, which includes residue Val600, is folded in a way that blocks the kinase's active site. The valine at position 600 is situated within a hydrophobic pocket, contributing to the stability of this inactive conformation.[8]

The substitution of the nonpolar valine with the negatively charged glutamic acid at position 600 disrupts these critical hydrophobic interactions.[9][10] The introduction of the charged glutamate residue mimics the effect of phosphorylation, which is a natural mechanism for activating wild-type B-Raf.[4] This "phosphomimetic" effect destabilizes the inactive conformation, causing the activation segment to adopt a conformation that is permissive for kinase activity.

Constitutive Activation of the MAPK/ERK Pathway

The conformational shift induced by the V600E mutation results in a B-Raf protein that is constitutively active, meaning it no longer requires upstream signals, such as from the Ras protein, for its activation.[11] This perpetually "on" state of B-Raf V600E leads to the continuous phosphorylation and activation of its downstream targets, MEK1 and MEK2.[2][12] Activated MEK, in turn, phosphorylates and activates ERK1 and ERK2.[2]

This sustained and unregulated activation of the MAPK/ERK cascade drives a host of cellular processes that contribute to tumorigenesis, including:

-

Uncontrolled Cell Proliferation: The hyperactive ERK signaling promotes cell cycle progression.[6]

-

Inhibition of Apoptosis: The pathway can suppress programmed cell death, allowing cancer cells to survive.[12]

-

Enhanced Cell Invasion and Metastasis: The signaling cascade can promote the expression of genes involved in cell motility and invasion.

The central mechanism of B-Raf V600E action is the circumvention of the normal regulatory processes that control the MAPK/ERK pathway, leading to a constant proliferative and survival signal.

Quantitative Data Summary

The following tables summarize key quantitative data related to the B-Raf V600E mutation.

Table 1: Frequency of B-Raf V600E Mutation in Various Cancers

| Cancer Type | Frequency of B-Raf V600E Mutation |

| Melanoma | 40-60% |

| Papillary Thyroid Cancer | 30-70% |

| Colorectal Cancer | ~10-15% |

| Hairy Cell Leukemia | ~100% |

| Non-Small Cell Lung Cancer | 1-3% |

| Serous Ovarian Cancer | ~30% |

Note: Frequencies can vary depending on the specific study and patient population.[7][13][14]

Table 2: Inhibitory Activity (IC50) of Selected B-Raf Inhibitors against B-Raf V600E

| Inhibitor | IC50 (nM) for B-Raf V600E |

| Vemurafenib | 31 |

| Dabrafenib | 0.8 |

| Encorafenib | 0.4 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the B-Raf V600E enzyme by 50% in vitro and can vary between different assays and studies.[15][16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the B-Raf V600E mutation.

Detection of the B-Raf V600E Mutation

A. Allele-Specific PCR (AS-PCR): This method uses primers designed to specifically amplify the mutant allele.

-

DNA Extraction: Isolate genomic DNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or other patient samples.

-

Primer Design: Design a forward primer that specifically anneals to the DNA sequence containing the T>A transversion at nucleotide 1799 of the BRAF gene. A corresponding wild-type specific primer is also designed. A common reverse primer is used for both reactions.

-

PCR Amplification: Perform two separate PCR reactions for each sample: one with the mutant-specific forward primer and the reverse primer, and another with the wild-type specific forward primer and the reverse primer.

-

Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a PCR product in the mutant-specific reaction indicates the presence of the V600E mutation.

B. Real-Time PCR (qPCR): This method allows for the detection and quantification of the mutant allele.

-

DNA Extraction: Isolate genomic DNA from patient samples.

-

Probe Design: Utilize fluorescently labeled probes that are specific for the wild-type and V600E mutant sequences.

-

qPCR Reaction: Perform a real-time PCR reaction using a specialized instrument. The amplification of the target DNA is monitored in real-time by detecting the fluorescence emitted from the probes.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the presence and relative abundance of the V600E mutation.[18][19]

-

DNA Extraction: Isolate genomic DNA from the tumor sample.

-

PCR Amplification: Amplify exon 15 of the BRAF gene, which contains codon 600, using standard PCR.

-

PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

-

Sequencing Reaction: Perform a cycle sequencing reaction using fluorescently labeled dideoxynucleotides (ddNTPs).

-

Capillary Electrophoresis: Separate the sequencing products by size using capillary electrophoresis.

-

Sequence Analysis: The DNA sequence is read by a detector that identifies the fluorescent label of each terminating ddNTP. The presence of a peak corresponding to adenine at nucleotide position 1799 indicates the V600E mutation.[9][20]

This method detects the B-Raf V600E mutant protein directly in tissue samples.

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen.

-

Primary Antibody Incubation: Incubate the tissue sections with a monoclonal antibody (e.g., clone VE1) that specifically recognizes the B-Raf V600E protein.[5][21]

-

Secondary Antibody and Detection: Apply a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) followed by a chromogenic substrate to visualize the antibody binding.

-

Microscopic Evaluation: Examine the slides under a microscope. A positive result is indicated by cytoplasmic staining of the tumor cells.[3]

Functional Assays

This assay measures the kinase activity of B-Raf V600E by quantifying ATP consumption.

-

Reaction Setup: In a 96-well plate, combine recombinant B-Raf V600E enzyme, a kinase buffer, a MEK substrate, and ATP.

-

Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

ATP Detection: Add a reagent (e.g., Kinase-Glo®) that contains luciferase and its substrate. The amount of light produced is inversely proportional to the amount of ATP consumed by the kinase reaction.

-

Luminescence Measurement: Measure the luminescent signal using a microplate reader. Lower luminescence indicates higher kinase activity.[22][23]

This technique is used to assess the phosphorylation status of MEK and ERK.

-

Cell Lysis: Lyse cells expressing B-Raf V600E to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). Also, probe for total MEK and ERK as loading controls.

-

Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to an enzyme or fluorophore and visualize the protein bands using an appropriate detection system. An increase in the p-MEK/total MEK and p-ERK/total ERK ratios indicates activation of the pathway.[24][25][26]

This assay measures the effect of the B-Raf V600E mutation or its inhibition on cell growth.

-

Cell Seeding: Seed cancer cells harboring the B-Raf V600E mutation into a 96-well plate.

-

Treatment: Treat the cells with a B-Raf inhibitor or a control vehicle.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Viability Measurement: Add a reagent that measures cell viability, such as MTT or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: Measure the absorbance or luminescence to determine the number of viable cells. A decrease in signal in the inhibitor-treated wells indicates that the inhibitor is effective at reducing cell proliferation.[27][28]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the B-Raf V600E mutation.

B-Raf V600E Signaling Pathway

PCR-Based Detection Workflow

Kinase Inhibitor Screening Workflow

Conclusion

The B-Raf V600E mutation represents a paradigm of oncogene addiction, where a single molecular alteration drives the malignant phenotype. Understanding its mechanism of action at a deep, technical level is paramount for the continued development of effective targeted therapies and for overcoming the challenges of drug resistance. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this critical oncogenic driver and to develop novel therapeutic strategies to improve patient outcomes.

References

- 1. ovid.com [ovid.com]

- 2. Discrete cytosolic macromolecular BRAF complexes exhibit distinct activities and composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunohistochemical detection of the BRAF V600E mutant protein in colorectal neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation of a Manual Protocol for BRAF V600E Mutation-specific Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. ascopubs.org [ascopubs.org]

- 8. filgen.jp [filgen.jp]

- 9. Droplet digital PCR for detection of BRAF V600E mutation in formalin-fixed, paraffin-embedded melanoma tissues: a comparison with Cobas® 4800, Sanger sequencing, and allele-specific PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of activation of monomeric B-Raf V600E - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biosave.com [biosave.com]

- 12. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prevalence of class I–III BRAF mutations among 114,662 cancer patients in a large genomic database - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation mechanisms of clinically distinct B‐Raf V600E and V600K mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. verastem.com [verastem.com]

- 18. Diagnosing BRAF V600E By Latest Quantitative or Real Time PCR [ganeshdiagnostic.com]

- 19. biosyn.com [biosyn.com]

- 20. biorxiv.org [biorxiv.org]

- 21. A mutant BRAF V600E-specific immunohistochemical assay: correlation with molecular mutation status and clinical outcome in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. pubcompare.ai [pubcompare.ai]

- 27. pnas.org [pnas.org]

- 28. Cell Proliferation Protocols | Thermo Fisher Scientific - FR [thermofisher.com]

The Discovery and Synthesis of Novel B-Raf Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-Raf serine/threonine kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a well-established therapeutic target in oncology. Activating mutations in the B-Raf gene, most notably the V600E substitution, are prevalent in a variety of cancers, including melanoma, colorectal, and thyroid cancers, leading to constitutive pathway activation and uncontrolled cell proliferation.[1][2] This has spurred the development of targeted B-Raf inhibitors, which have significantly improved clinical outcomes. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel B-Raf inhibitors, with a focus on their mechanisms of action, the evolution of inhibitor classes, and strategies to overcome therapeutic challenges such as acquired resistance and paradoxical pathway activation. Detailed experimental protocols for key assays and visualizations of relevant biological and logical frameworks are included to support ongoing research and development in this field.

The B-Raf Kinase and its Role in Cancer

The RAS-RAF-MEK-ERK (MAPK) pathway is a crucial signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, and survival.[1][2] B-Raf is a key intermediary in this pathway, relaying signals from RAS GTPases to MEK1/2. In normal cellular physiology, B-Raf activity is tightly regulated. However, oncogenic mutations can lead to its constitutive activation, resulting in sustained downstream signaling that promotes tumorigenesis.[2] The most common of these is the V600E mutation, which accounts for approximately 90% of B-Raf mutations in cancer.[3]

Classes of B-Raf Inhibitors

B-Raf inhibitors are broadly classified based on the conformational state of the kinase to which they bind.

-

Type I Inhibitors: These inhibitors bind to the active (DFG-in) conformation of the B-Raf kinase.[1][4] They are ATP-competitive and have shown high efficacy against B-Raf V600E-mutant tumors.[1] Examples include Vemurafenib and Dabrafenib.[1]

-

Type II Inhibitors: These inhibitors bind to the inactive (DFG-out) conformation of B-Raf.[1][4] By stabilizing an inactive state, they can also inhibit signaling from both monomeric and dimeric forms of B-Raf.[5] Sorafenib is an example of a multi-kinase inhibitor that functions as a Type II inhibitor of B-Raf.[4]

-

Next-Generation Inhibitors ("Paradox Breakers"): A significant challenge with first-generation Type I inhibitors is the phenomenon of paradoxical activation of the MAPK pathway in B-Raf wild-type cells, which can lead to the development of secondary malignancies.[6][7][8] This occurs because inhibitor binding to one protomer of a RAF dimer can allosterically activate the other. "Paradox breakers," such as PLX8394, are designed to inhibit B-Raf V600E without promoting RAF dimerization and subsequent paradoxical activation.[6][9][10]

-

Pan-Raf Inhibitors: These inhibitors are designed to target all three RAF isoforms (A-Raf, B-Raf, and C-Raf) to potentially overcome resistance mechanisms involving RAF isoform switching or dimerization.[11][12] LY3009120 is an example of a pan-Raf inhibitor.[11]

Quantitative Data on B-Raf Inhibitors

The following tables summarize the inhibitory activities of selected B-Raf inhibitors against various kinase targets and in cellular assays.

Table 1: Biochemical Inhibitory Activity of Selected B-Raf Inhibitors

| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Reference |

| Vemurafenib (PLX4032) | Type I | B-Raf V600E | 31 | - | [13] |

| B-Raf (wild-type) | 100 | - | [13] | ||

| C-Raf | 48 | - | [13] | ||

| Dabrafenib (GSK2118436) | Type I | B-Raf V600E | 0.8 | - | [3] |

| B-Raf (wild-type) | 3.2 | - | [3] | ||

| C-Raf | 5.0 | - | [3] | ||

| PLX4720 | Type I | B-Raf V600E | 13 | - | [14] |

| B-Raf (wild-type) | 14 | - | [14] | ||

| Encorafenib | Type I | B-Raf V600E | 0.3 | - | [13] |

| Sorafenib | Type II | B-Raf V600E | 22 | - | |

| B-Raf (wild-type) | 6 | - | |||

| C-Raf | 4 | - | |||

| PLX8394 | Paradox Breaker | B-Raf V600E | 3.8 | - | [15] |

| B-Raf (wild-type) | 14 | - | [15] | ||

| C-Raf | 23 | - | [15] | ||

| LY3009120 | Pan-Raf | A-Raf | - | 18 | [11] |

| B-Raf V600E | - | 6 | [11] | ||

| C-Raf | - | 4 | [11] |

Table 2: Cellular Proliferation Inhibitory Activity of Selected B-Raf Inhibitors

| Inhibitor | Cell Line | B-Raf Status | IC50 (nM) | Reference |

| Vemurafenib (PLX4032) | A375 (Melanoma) | V600E | 83 | |

| Colo205 (Colorectal) | V600E | 34 | [13] | |

| MIA PaCa-2 (Pancreatic) | Wild-type | >10,000 | [13] | |

| Dabrafenib (GSK2118436) | SK-MEL-28 (Melanoma) | V600E | 4.5 | [3] |

| WM266.4 (Melanoma) | V600E | 0.6 | [3] | |

| HCT116 (Colorectal) | Wild-type | >3,000 | [3] | |

| PLX4720 | Malme-3M (Melanoma) | V600E | 160 | [14] |

| Colo205 (Colorectal) | V600E | 40 | [14] | |

| A549 (Lung) | Wild-type | >10,000 | [14] | |

| PLX8394 | A375 (Melanoma) | V600E | ~100 | [10] |

| Colo205 (Colorectal) | V600E | ~100 | [10] | |

| HCT116 (Colorectal) | Wild-type | >1,000 | [10] |

Synthesis of Novel B-Raf Inhibitors

The synthesis of B-Raf inhibitors often involves multi-step processes utilizing common organic chemistry reactions. Below are generalized synthetic schemes for key inhibitor classes.

Synthesis of Vemurafenib (Type I Inhibitor)

The synthesis of Vemurafenib typically involves the coupling of a pyrrolo[2,3-b]pyridine core with a substituted phenyl ring, followed by the introduction of the propanesulfonamide side chain. A key step is often a Suzuki or Stille coupling reaction.[11]

Synthesis of Dabrafenib (Type I Inhibitor)

Dabrafenib's synthesis involves the construction of a central thiazole ring, which is then functionalized with aminopyrimidine and difluorophenylsulfonamide moieties. The process generally involves steps like halogenation, cyclization, and amination.[2][4][6][7][8]

Synthesis of "Paradox Breaker" Inhibitors (e.g., PLX8394)

The synthesis of next-generation inhibitors like PLX8394 builds upon the core scaffolds of earlier inhibitors but incorporates modifications designed to prevent the conformational changes that lead to paradoxical activation.[9][10][16] These often involve subtle changes to the inhibitor's structure that alter its interaction with the kinase's regulatory regions.[9]

Experimental Protocols

B-Raf Kinase Activity Assay (Biochemical)

This protocol describes a general method for measuring B-Raf kinase activity in a biochemical setting, often using a luminescence-based readout to quantify ATP consumption.

Materials:

-

Recombinant human B-Raf V600E enzyme

-

Recombinant inactive MEK1 protein (substrate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Test compounds (B-Raf inhibitors) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well plate, add the kinase assay buffer.

-

Add the test compounds to the appropriate wells. Include wells with DMSO only as a control.

-

Add the B-Raf V600E enzyme and the MEK1 substrate to all wells.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of B-Raf inhibitors on the proliferation of cancer cell lines.

Materials:

-

B-Raf V600E mutant and B-Raf wild-type cancer cell lines (e.g., A375 and HT-29, respectively)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Sterile, clear-bottom 96-well plates

-

Multichannel pipette

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the test compounds in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include a DMSO-only control.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Western Blotting for MAPK Pathway Activation

This protocol describes the detection of phosphorylated ERK (p-ERK), a downstream marker of B-Raf activity, to confirm the on-target effect of inhibitors.

Materials:

-

B-Raf V600E mutant cancer cell line

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control antibody (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Plate the cells and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with anti-total-ERK and loading control antibodies to ensure equal protein loading.

Visualizations

B-Raf Signaling Pathway

Caption: The canonical RAS-RAF-MEK-ERK (MAPK) signaling pathway.

General Workflow for B-Raf Inhibitor Discovery

Caption: A generalized workflow for the discovery and development of B-Raf inhibitors.

Paradoxical Activation by Type I B-Raf Inhibitors

Caption: Mechanism of paradoxical MAPK pathway activation by Type I B-Raf inhibitors.

Conclusion

The development of B-Raf inhibitors represents a landmark achievement in targeted cancer therapy. From the first-generation compounds that demonstrated the clinical potential of inhibiting mutant B-Raf to the next-generation "paradox breakers" and pan-Raf inhibitors designed to overcome resistance, the field continues to evolve. A deep understanding of the underlying biology of the MAPK pathway, the structural basis of inhibitor binding, and the mechanisms of therapeutic escape is crucial for the design of more durable and effective treatments. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the fight against B-Raf-mutant cancers.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis routes of Dabrafenib [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 7. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 8. medkoo.com [medkoo.com]

- 9. jwatch.org [jwatch.org]

- 10. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pnas.org [pnas.org]

- 15. selleckchem.com [selleckchem.com]

- 16. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

structural biology of B-Raf protein kinase domain

An In-depth Technical Guide to the Structural Biology of the B-Raf Protein Kinase Domain

Abstract

The B-Raf protein, a serine/threonine-specific kinase, is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] Structurally, B-Raf is characterized by a multi-domain architecture, with the kinase domain (CR3) being central to its catalytic function. The activity of this domain is meticulously regulated through a complex series of events including autoinhibition, Ras-dependent activation, dimerization, and phosphorylation.[3][4] The discovery of high-frequency mutations in the BRAF gene, particularly the V600E substitution, has established its role as a potent oncogenic driver in a significant percentage of human cancers, including melanoma, colorectal, and thyroid cancers.[1][5][6] This has made B-Raf a paramount target for therapeutic intervention. This guide provides a detailed examination of the structural biology of the B-Raf kinase domain, its activation mechanism, the functional consequences of oncogenic mutations, and the experimental methodologies employed to study its structure and function.

The B-Raf Protein: Domain Architecture

The B-Raf protein is a 766-amino acid enzyme belonging to the Raf kinase family.[1][7] Its structure is organized into three conserved regions (CR) that dictate its regulation and catalytic activity.[1]

-

Conserved Region 1 (CR1): Located at the N-terminus, this is a self-regulatory region containing a Ras-Binding Domain (RBD) and a Cysteine-Rich Domain (CRD).[1][8] In the protein's inactive state, CR1 autoinhibits the catalytic domain.[1][7]

-

Conserved Region 2 (CR2): A serine-rich, flexible hinge region that connects CR1 and CR3.[1][7] It contains a key phosphorylation site (S445 in B-Raf) that is constitutively phosphorylated, priming the kinase for activation.[9]

-

Conserved Region 3 (CR3): This C-terminal region comprises the enzymatic kinase domain (residues 457–717).[1] The kinase domain adopts a canonical bi-lobal structure essential for its catalytic function.[1]

-

N-Lobe: The smaller, N-terminal lobe (residues 457–530) is primarily responsible for binding ATP.[1] It contains the P-loop (residues 464–471), which stabilizes the phosphate groups of ATP during binding.[1]

-

C-Lobe: The larger, C-terminal lobe (residues 535–717) is responsible for binding the protein substrate (MEK1/2).[1] It houses the catalytic loop and the DFG motif.[8]

-

Active Site: The catalytic active site is located in the cleft between the N- and C-lobes.[1]

-

Key Structural Motifs: The kinase domain's conformation and activity are governed by the positioning of several key motifs, including the αC helix in the N-lobe and the DFG motif and activation loop at the interface of the two lobes.[8]

-

Regulation and Activation Mechanism

The activation of wild-type B-Raf is a tightly controlled, multi-step process that transitions the protein from an inactive cytosolic monomer to an active dimer at the cell membrane.[3][4]

Autoinhibition in the Monomeric State

In quiescent cells, B-Raf exists as an inactive monomer.[3] This autoinhibited state is maintained by intramolecular interactions where the N-terminal CR1 domain, particularly the CRD, physically engages with the C-terminal kinase domain (CR3), blocking its ability to dimerize and phosphorylate substrates.[4] The scaffold protein 14-3-3 further stabilizes this inactive conformation by binding to phosphorylated serine residues that flank the kinase domain.[10]

The Activation Cascade

Upon stimulation by growth factors, a signaling cascade is initiated that relieves this autoinhibition.

-

Ras Binding: Receptor tyrosine kinases activate the small GTPase Ras. Activated, GTP-bound Ras recruits B-Raf from the cytosol to the plasma membrane by binding to the RBD in B-Raf's CR1 domain.[3][4]

-

Conformational Change: The binding of Ras to the RBD and CRD induces a conformational change that releases the autoinhibitory grip of the CR1 domain on the CR3 kinase domain.[4][9]

-

Dimerization: Membrane recruitment brings B-Raf molecules into close proximity, facilitating the dimerization of their kinase domains.[4] B-Raf can form homodimers or heterodimers with C-Raf.[2] This dimerization, which occurs in a "side-to-side" orientation, is a prerequisite for the activation of wild-type B-Raf.[4][11]

-

Phosphorylation and Catalysis: Dimerization allosterically activates the kinase, leading to the phosphorylation of key residues within the activation loop (T599 and S602).[12] This final step stabilizes the active conformation, allowing B-Raf to efficiently phosphorylate its only known substrate, MEK.[1]

B-Raf in the MAPK Signaling Pathway

B-Raf is a central kinase in the canonical MAPK/ERK signaling pathway. This pathway is a crucial signal transduction cascade that relays extracellular signals to the cell nucleus to control gene expression.[13]

The pathway proceeds as follows:

-

An extracellular signal (e.g., a growth factor) binds to a Receptor Tyrosine Kinase (RTK) on the cell surface.

-

The activated RTK triggers the activation of RAS.

-

Activated RAS recruits and activates B-Raf at the cell membrane.[3]

-

Activated B-Raf phosphorylates and activates the dual-specificity kinases MEK1 and MEK2.[3]

-

Activated MEK phosphorylates and activates the Extracellular signal-Regulated Kinases ERK1 and ERK2.

-

Activated ERK translocates to the nucleus to phosphorylate transcription factors, altering gene expression to drive cellular processes like proliferation, survival, and differentiation.[1][2]

Structural Consequences of Oncogenic Mutations

Mutations in the BRAF gene are found in approximately 7% of human cancers and are a major driver of tumorigenesis.[6] These mutations are categorized into three classes based on their mechanism of activation.[4][14]

-

Class 1 (V600 mutants): These mutants, most commonly V600E, signal as Ras-independent monomers or dimers.[4] The V600E mutation, a T-to-A transversion at nucleotide 1799, substitutes a negatively charged glutamate for a neutral valine in the activation loop.[1][6] This substitution mimics phosphorylation, forcing the kinase domain into a constitutively active conformation without the need for Ras binding or dimerization.[15] This results in a 500-fold increase in kinase activity.[6][16]

-

Class 2 (e.g., G469A): These mutants have elevated kinase activity but are dependent on dimerization for signaling.[4]

-

Class 3 (e.g., D594G): These mutants are kinase-impaired or "dead".[4] They cannot phosphorylate MEK directly but can bind to and activate C-Raf in a Ras-dependent manner, leading to paradoxical pathway activation.[6]

| Mutation | Class | Mechanism of Action | Common Cancer Association |

| V600E | Class 1 | Mimics activation loop phosphorylation; constitutively active as a monomer.[4][15] | Melanoma, Papillary Thyroid Carcinoma, Colorectal Cancer, Hairy Cell Leukemia.[1][5] |

| V600K | Class 1 | Similar to V600E; constitutively active monomer.[17] | Melanoma.[17] |

| G469A/V | Class 2 | Elevated kinase activity; requires dimerization for signaling.[4] | Lung Cancer, Colorectal Cancer. |

| D594G/A | Class 3 | Kinase-impaired; activates C-Raf via heterodimerization.[4][6] | Colorectal Cancer, Melanoma.[6] |

| Table 1: Summary of key oncogenic B-Raf mutations, their classification, and mechanism. |

B-Raf as a Therapeutic Target

The discovery of the V600E mutation spurred the development of targeted inhibitors. These small molecules are generally classified based on the conformation of the kinase domain they bind.

| Inhibitor | Type | Target Conformation | Selectivity |

| Vemurafenib | Type I | αC-helix-OUT (Inactive) | Selective for B-Raf V600E monomers.[1][3] |

| Dabrafenib | Type I | αC-helix-OUT (Inactive) | Selective for B-Raf V600E monomers.[1][3] |

| Sorafenib | Type II | DFG-OUT (Inactive) | Multi-kinase inhibitor, weak against B-Raf V600E.[18] |

| Tovorafenib (TAK-580) | Type II | DFG-OUT (Inactive) | Potent inhibitor of RAF dimers.[19] |

| Naporafenib (LXH254) | Type II | DFG-OUT (Inactive) | Potent inhibitor of RAF dimers.[19] |

| Table 2: A selection of B-Raf inhibitors, their classification, and target conformation. |

Type I inhibitors are effective against monomeric B-Raf V600E but can paradoxically activate the MAPK pathway in cells with wild-type B-Raf by promoting the formation of active RAF dimers.[12] Type II inhibitors bind to an inactive conformation and are often capable of inhibiting the dimeric forms of RAF, making them effective in different mutational contexts.[19]

Experimental Methodologies

A variety of biophysical and biochemical techniques are essential for elucidating the structure and function of the B-Raf kinase domain.

Structural Determination Methods

High-resolution structural information is primarily obtained through X-ray crystallography and cryo-electron microscopy (cryo-EM).

| PDB ID | B-Raf Form / Complex | Method | Resolution (Å) |

| 1UWH | B-Raf Kinase Domain (WT) | X-ray Diffraction | 2.65 |

| 6V34 | B-Raf V600E with Tovorafenib (TAK-580) | X-ray Diffraction | 3.15[20] |

| 6U2G | B-Raf Dimer with 14-3-3 | Cryo-EM | 3.90[21][22][23] |

| 7K0F | Autoinhibited Monomeric B-Raf:14-3-3:MEK | Cryo-EM | 3.70[10][24] |

| 7L0V | Dimeric B-Raf:14-3-3 with inhibitor | Cryo-EM | 3.90[24] |

| Table 3: Representative structures of the B-Raf kinase domain deposited in the Protein Data Bank (PDB). |

Detailed Protocol: X-ray Crystallography of the B-Raf Kinase Domain

-

Protein Expression and Purification:

-

Cloning: The gene encoding the human B-Raf kinase domain (e.g., residues 448-723) is cloned into an expression vector (e.g., pGEX or pET) with an affinity tag (e.g., GST or His6).

-

Expression: The construct is transformed into an expression host, typically Escherichia coli BL21(DE3) cells.[20] Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight.

-

Lysis: Cells are harvested, resuspended in lysis buffer (containing Tris-HCl, NaCl, protease inhibitors, and DNase), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cleared lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged or Glutathione for GST-tagged proteins). The protein is eluted with an appropriate agent (e.g., imidazole or reduced glutathione).

-

Tag Cleavage & Polishing: The affinity tag is cleaved with a specific protease (e.g., TEV or Thrombin). The protein is further purified by ion-exchange and size-exclusion chromatography to achieve high homogeneity.

-

-

Crystallization:

-

The purified, concentrated B-Raf protein is mixed with a crystallization solution containing a precipitant (e.g., PEG), buffer, and salts.

-

Crystals are typically grown using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 4°C or 20°C).

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement, followed by iterative rounds of model building and refinement to yield the final atomic coordinates.[20]

-

Detailed Protocol: Cryo-Electron Microscopy of B-Raf Complexes

-

Complex Formation: Purified full-length B-Raf is incubated with purified binding partners (e.g., 14-3-3, MEK1, KRAS) in stoichiometric amounts to form a stable complex.[21][25]

-

Sample Preparation:

-

A small volume (2-3 µL) of the purified complex (at ~1-5 mg/mL) is applied to a glow-discharged cryo-EM grid (e.g., C-flat or Quantifoil).

-

The grid is blotted to create a thin film of the solution and immediately plunge-frozen into liquid ethane using a vitrification robot (e.g., Vitrobot).

-

-

Data Collection:

-

The vitrified grid is loaded into a transmission electron microscope (TEM) (e.g., Titan Krios) equipped with a direct electron detector.

-

Thousands of micrograph movies are automatically collected.

-

-

Image Processing and 3D Reconstruction:

-

The movies are corrected for beam-induced motion.

-

Individual particle images are picked from the micrographs.

-

Particles are subjected to 2D classification to remove junk particles and group them into classes representing different views.

-

An initial 3D model is generated, followed by 3D classification and refinement to achieve a high-resolution 3D density map of the complex.[10][21]

-

An atomic model is built into the final density map.

-

Biochemical and Biophysical Assays

Detailed Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol is adapted from a generic kinase assay kit designed to measure B-Raf activity.[26][27][28] It quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction using a luciferase-based reagent (e.g., Kinase-Glo® MAX).

-

Reagent Preparation:

-

1x Kinase Buffer: Prepare by diluting a 5x stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[29]

-

Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in 1x Kinase Buffer containing the same final concentration of solvent (e.g., DMSO) for all wells.

-

Enzyme Dilution: Thaw recombinant B-Raf (WT or V600E) on ice and dilute to the desired working concentration (e.g., 2.5 ng/µL) with 1x Kinase Buffer.[26]

-

-

Assay Plate Setup (96-well white plate):

-

Add 5 µL of the inhibitor solution to "Test Inhibitor" wells.

-

Add 5 µL of diluent solution (buffer + solvent) to "Positive Control" and "Blank" wells.

-

-

Master Mix Preparation:

-

Prepare a master mix containing 1x Kinase Buffer, ATP (e.g., 10 µM final concentration), and the B-Raf substrate (e.g., inactive MEK1).

-

Add 25 µL of the master mix to all wells.

-

-

Reaction Initiation:

-

To "Blank" wells, add 20 µL of 1x Kinase Buffer.

-

Initiate the reaction by adding 20 µL of diluted B-Raf enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

-

Incubation:

-

Incubate the plate at 30°C for 45 minutes.[26]

-

-

Signal Detection:

-

Add an equal volume (50 µL) of Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a microplate reader. The signal is inversely proportional to B-Raf kinase activity.

-

-

Data Analysis:

-

Subtract the "Blank" reading from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

-

Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The structural biology of the B-Raf kinase domain provides a compelling narrative of intricate regulation, precise catalytic action, and devastating clinical consequences when dysregulated. High-resolution structures from X-ray crystallography and cryo-EM have been instrumental in deciphering the molecular choreography of its activation, from the autoinhibited monomer to the active dimeric state.[10][21] These studies have not only illuminated the mechanism of oncogenic mutants like V600E but have also provided the blueprint for the rational design of targeted inhibitors that have transformed patient outcomes. Future research will continue to focus on understanding the dynamics of RAF dimerization, the mechanisms of inhibitor resistance, and the development of novel therapeutic strategies that target allosteric sites or the dimer interface to overcome the challenges posed by the complex signaling network of B-Raf.[4][30]

References

- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 2. Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRAF Mutation and Cancer | Johns Hopkins Medicine [hopkinsmedicine.org]

- 6. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

- 9. B-Raf and Raf-1 are regulated by distinct autoregulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural insights into the BRAF monomer-to-dimer transition mediated by RAS binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Dimer Selectivity and Binding Cooperativity of BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation loop phosphorylation regulates B‐Raf in vivo and transformation by B‐Raf mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BRAF V600E in cancer: Exploring structural complexities, mutation profiles, and pathway dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The mechanism of activation of monomeric B-Raf V600E - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Implications of <em>BRAF</em> Mutations in Cancer<br><h4>Christos Fountzilas, MD; Virginia G. Kaklamani, MD, DSc <br>Department of Medicine, Division of Hematology/Oncology, Cancer Treatment Research Center, <br>The University of Texas Health Science Cen - Personalized Medicine in Oncology [personalizedmedonc.com]

- 18. researchgate.net [researchgate.net]

- 19. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rcsb.org [rcsb.org]

- 21. Cryo-EM structure of a dimeric B-Raf:14-3-3 complex reveals asymmetry in the active sites of B-Raf kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cryo-EM structure of a dimeric B-Raf:14-3-3 complex reveals asymmetry in the active sites of B-Raf kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cryo-EM structure of a dimeric B-Raf:14-3-3 complex reveals asymmetry in the active sites of B-Raf kinases | Program in Cryo-EM Guided Drug Design [electron.med.ubc.ca]

- 24. researchgate.net [researchgate.net]

- 25. biorxiv.org [biorxiv.org]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. Targeting the M-Ras and B/C-Raf kinases by allosteric druglike inhibitors for cancer therapy | International Journal of Science and Technology Research Archive [sciresjournals.com]

B-Raf as a Therapeutic Target in Oncology: A Technical Guide

The B-Raf proto-oncogene, a serine/threonine-specific protein kinase, is a critical component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival. The discovery of activating mutations in the BRAF gene in a significant subset of human cancers has established it as a key therapeutic target in oncology. This guide provides an in-depth technical overview of B-Raf's role in cancer, the development of targeted therapies, and the evolving landscape of treatment strategies.

The B-Raf Signaling Pathway and Its Oncogenic Activation

B-Raf is a member of the Raf kinase family, which also includes A-Raf and C-Raf. These kinases are central effectors of the RAS-RAF-MEK-ERK pathway. Under normal physiological conditions, the activation of Raf kinases is a tightly regulated process initiated by the binding of growth factors to receptor tyrosine kinases on the cell surface. This triggers the activation of the small GTPase RAS, which in turn recruits and activates Raf proteins. Activated B-Raf then phosphorylates and activates the downstream kinases MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving gene expression programs that promote cell growth and survival.

In several cancers, mutations in the BRAF gene lead to constitutive activation of the B-Raf protein, resulting in uncontrolled downstream signaling and malignant transformation. These mutations render the kinase activity independent of upstream RAS signaling.

B-Raf Mutations in Cancer

Activating BRAF mutations are found in approximately 7% of all solid tumors. The prevalence of these mutations varies significantly across different cancer types.

Table 1: Prevalence of B-Raf Mutations in Various Cancers

| Cancer Type | Prevalence of BRAF Mutations | Most Common Mutation | Citation |

| Melanoma | 40-60% | V600E | |

| Papillary Thyroid Cancer | ~70% | V600E | |

| Hairy Cell Leukemia | ~100% | V600E | |

| Colorectal Cancer | 10% | V600E | |

| Non-Small Cell Lung Cancer (NSCLC) | 3-5% | V600E (in ~2% of NSCLC) | |

| Ovarian Cancer | <1-10% | V600E |

The most common BRAF mutation is a single-base substitution at codon 600, which replaces valine with glutamic acid (V600E). This specific mutation accounts for approximately 90% of all BRAF mutations in cancer and leads to a conformational change that mimics phosphorylation, resulting in a 10.7-fold increase in kinase activity compared to the wild-type protein. Other less common mutations at the V600 codon include V600K, V600R, and V600D.

BRAF mutations

An In-Depth Technical Guide to the In Vitro Assessment of B-Raf Inhibitor Potency

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core in vitro methodologies for evaluating the potency of B-Raf inhibitors. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret key experiments in the preclinical assessment of these targeted therapies. The content covers fundamental biochemical and cell-based assays, detailed experimental protocols, and a comparative analysis of inhibitor potency through structured data presentation.

The B-Raf Signaling Pathway and Inhibition

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival. B-Raf, a serine/threonine-protein kinase, is a key component of this pathway. Mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the B-Raf kinase and aberrant downstream signaling, driving oncogenesis in a variety of cancers, including melanoma, colorectal cancer, and thyroid cancer.

B-Raf inhibitors are a class of targeted therapies that function by competing with ATP for the kinase's active site, thereby preventing the phosphorylation and activation of its downstream target, MEK. This ultimately leads to the suppression of the MAPK pathway and the inhibition of tumor cell growth.

Core In Vitro Assays for B-Raf Inhibitor Potency

The in vitro assessment of B-Raf inhibitor potency relies on a multi-faceted approach that includes biochemical assays to measure direct enzyme inhibition and cell-based assays to evaluate the inhibitor's effects in a biological context.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against the B-Raf kinase in a cell-free system. These assays typically involve a purified recombinant B-Raf enzyme (both wild-type and mutant forms, such as V600E), its substrate (e.g., MEK1), and ATP. The potency of an inhibitor is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Commonly used formats for B-Raf kinase assays include:

-

Luminescent Kinase Assays (e.g., Kinase-Glo®): These assays measure the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and an increase in luminescence in the presence of an inhibitor signifies its inhibitory effect.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™, HTRF®): These assays measure the phosphorylation of a substrate by a B-Raf kinase. They typically use a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.

-

Z'-LYTE™ Kinase Assay: This FRET-based assay uses a peptide substrate with a donor and an acceptor fluorophore. A specific protease cleaves the non-phosphorylated peptide, separating the fluorophores and disrupting FRET. Phosphorylation by B-Raf protects the peptide from cleavage, maintaining the FRET signal.

Cell-Based Assays

Cell-based assays are crucial for understanding how a B-Raf inhibitor affects cancer cells that harbor B-Raf mutations. These assays provide insights into the compound's cell permeability, its impact on cell viability and proliferation, and its ability to modulate the downstream signaling pathway.

These assays are fundamental for determining the cytotoxic or cytostatic effects of a B-Raf inhibitor on cancer cell lines. The potency is typically expressed as an IC50 or GI50 value, representing the inhibitor concentration that causes a 50% reduction in cell viability or growth, respectively.

Commonly used cell viability assays include:

-

MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, and the amount of color produced is proportional to the number of viable cells.

-

Luminescent Cell Viability Assays (e.g., CellTiter-Glo®): This assay quantifies the amount of ATP present in metabolically active cells. The addition of a reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration, and thus the number of viable cells.

These assays confirm that the B-Raf inhibitor is engaging its intended target within the cell and modulating the downstream MAPK pathway.

-

Western Blotting for Phospho-ERK (p-ERK): Western blotting is a widely used technique to assess the phosphorylation status of ERK, the downstream effector of MEK. A potent B-Raf inhibitor will lead to a dose-dependent decrease in the levels of phosphorylated ERK (p-ERK) in B-Raf mutant cancer cells.

-

ELISA for Phospho-ERK (p-ERK): An Enzyme-Linked Immunosorbent Assay (ELISA) can also be used to quantify the levels of p-ERK in cell lysates, offering a more high-throughput alternative to western blotting.

Data Presentation: Comparative Potency of B-Raf Inhibitors

The following tables summarize the in vitro potency of several key B-Raf inhibitors. IC50 values are presented for both biochemical and cell-based assays to provide a comprehensive view of their activity.

Table 1: Biochemical IC50 Values of B-Raf Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) |

| Vemurafenib | B-Raf V600E | Biochemical | 13-31 |

| Wild-Type B-Raf | Biochemical | 100-160 | |

| C-Raf | Biochemical | 6.7-48 | |

| Dabrafenib | B-Raf V600E | Biochemical | 0.7 |

| Wild-Type B-Raf | Biochemical | ~5 | |

| C-Raf | Biochemical | ~6.3 | |

| Encorafenib | B-Raf V600E | Biochemical | 0.35 |

| Wild-Type B-Raf | Biochemical | 0.47 | |

| C-Raf | Biochemical | 0.3 | |

| Belvarafenib | B-Raf V600E | Biochemical | 7 |

| Wild-Type B-Raf | Biochemical | 41 | |

| C-Raf | Biochemical | 2 | |

| LXH254 | B-Raf | Biochemical | 0.2 |

| C-Raf | Biochemical | 0.07 | |

| A-Raf | Biochemical | 6.4 |

Table 2: Cell-Based IC50 Values of B-Raf Inhibitors

| Inhibitor | Cell Line | B-Raf Status | Assay Type | IC50 (nM) |

| Vemurafenib | A375 | V600E | Proliferation | 173-5000 |

| HT29 | V600E | Proliferation | 25 | |

| Colo205 | V600E | Proliferation | 350 | |

| RKO | V600E | Proliferation | 4570 | |

| Dabrafenib | A375 | V600E | Proliferation | 9.5 |

| C32 | V600E | Proliferation | 16.36 (2D), 21.05 (3D) | |

| Encorafenib | A375 | V600E | Proliferation | 4 |

| A375 | V600E | p-ERK Inhibition | 3 | |

| Belvarafenib | A375 | V600E | Proliferation | 57 |

| SK-MEL-28 | V600E | Proliferation | 69 | |

| LXH254 | A375 | V600E | p-ERK Inhibition | 59 |

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the key in vitro assays discussed.

Protocol for TR-FRET B-Raf Kinase Assay

This protocol is adapted

Identifying Novel B-Raf Mutations in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations for identifying and characterizing novel B-Raf mutations in cancer. It is intended to serve as a technical resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

The BRAF gene, a critical component of the RAS-RAF-MEK-ERK signaling pathway, is one of the most frequently mutated proto-oncogenes in human cancers.[1] The B-Raf protein, a serine/threonine kinase, plays a pivotal role in regulating cell proliferation, differentiation, and survival.[2] Activating mutations in BRAF lead to constitutive activation of the MAPK pathway, driving tumorigenesis in a variety of malignancies.[3] While the V600E substitution is the most prevalent and well-characterized BRAF mutation, a growing number of novel, non-V600 mutations are being identified, highlighting the importance of comprehensive mutational analysis for both prognostic and therapeutic purposes.[4][5] This guide details the experimental protocols for identifying these novel mutations, summarizes their prevalence across different cancer types, and illustrates the key signaling pathways and experimental workflows.

Prevalence and Classification of B-Raf Mutations

BRAF mutations are found in approximately 7% of all solid tumors, with the highest frequencies observed in melanoma, papillary thyroid cancer, and colorectal cancer.[6] The landscape of BRAF mutations is diverse and can be categorized into three main classes based on their functional characteristics and mechanism of action.

Table 1: Frequency of B-Raf Mutations in Various Cancer Types

| Cancer Type | Frequency of BRAF Mutations | Predominant Mutation Class |

| Hairy Cell Leukemia | Nearly 100% | Class I (V600E) |

| Papillary Thyroid Cancer | ~70% | Class I (V600E) |

| Melanoma | ~40-60% | Class I (V600E/K) |

| Colorectal Cancer | ~10-15% | Class I (V600E), with a notable proportion of non-V600 mutations |

| Non-Small Cell Lung Cancer | ~3-5% | More frequent non-V600 mutations compared to melanoma |

| Ovarian Cancer | Variable | Both V600 and non-V600 mutations reported |

| Glioblastoma | Low | Infrequent mutations |

Data compiled from multiple sources.[4][6][7]

Table 2: Classification of B-Raf Mutations

| Class | Mechanism of Action | Common Examples |

| Class I | Monomeric, RAS-independent activation | V600E, V600K |

| Class II | Dimeric, RAS-independent activation | K601E, G469A |

| Class III | Dimeric, RAS-dependent activation (impaired kinase activity) | D594G, G466V |

This classification is based on the functional impact of the mutations on B-Raf kinase activity.[8]

Signaling Pathway

The B-Raf protein is a central component of the MAPK/ERK signaling cascade. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of RAS. Activated RAS then recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf), which in turn phosphorylate and activate MEK1/2. Finally, MEK1/2 phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the expression of genes involved in cell growth, proliferation, and survival. Activating BRAF mutations result in the constitutive, RAS-independent activation of this pathway.

Experimental Workflow for Identifying Novel B-Raf Mutations

The identification and validation of novel B-Raf mutations typically follow a multi-step process, beginning with mutation screening in tumor samples and culminating in functional characterization to determine their oncogenic potential.

Experimental Protocols

DNA Extraction from FFPE Tissue

This protocol outlines the extraction of genomic DNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue, a common starting material for mutation analysis.

Materials:

-

FFPE tissue sections (5-10 µm thick)

-

Xylene

-

Ethanol (100%, 90%, 70%)

-

Proteinase K

-

Lysis buffer (e.g., ATL buffer from Qiagen)

-

DNA extraction kit (e.g., QIAamp DNA FFPE Tissue Kit)

Protocol:

-

Deparaffinization:

-

Place 1-5 FFPE sections into a microcentrifuge tube.

-

Add 1 ml of xylene and vortex vigorously. Centrifuge at full speed for 2 minutes. Remove the supernatant.

-

Repeat the xylene wash.

-

Add 1 ml of 100% ethanol and mix by vortexing to remove residual xylene. Centrifuge and remove the supernatant.

-

Wash the pellet sequentially with 90% and 70% ethanol.

-

Air dry the pellet for 10-15 minutes to evaporate the ethanol.

-

-

Lysis:

-

Resuspend the tissue pellet in 180 µl of lysis buffer.

-

Add 20 µl of proteinase K, mix by vortexing, and incubate at 56°C overnight in a shaking water bath.

-

Incubate at 90°C for 1 hour to reverse formaldehyde cross-linking.

-

-

DNA Purification:

-

Follow the manufacturer's instructions for the DNA extraction kit. This typically involves binding the DNA to a silica membrane, washing away contaminants, and eluting the purified DNA in a low-salt buffer or water.

-

-

Quantification and Quality Control:

-